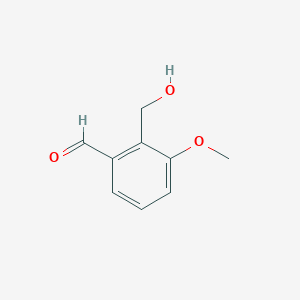
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is an organic compound with the molecular formula C9H10O3 It is a derivative of benzaldehyde, featuring additional hydroxymethyl and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- typically involves the hydroxymethylation and methoxylation of benzaldehyde derivatives. One common method includes the reaction of benzaldehyde with formaldehyde and methanol under acidic or basic conditions to introduce the hydroxymethyl and methoxy groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Types of Reactions:
Oxidation: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol. For instance, reduction with sodium borohydride can produce the corresponding benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group can direct incoming substituents to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), palladium chloride (PdCl2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Benzoic acid, methyl benzoate
Reduction: Benzyl alcohol
Substitution: Substituted benzaldehyde derivatives
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid or ester through the action of oxidizing agents such as hydrogen peroxide. In reduction reactions, the aldehyde group is reduced to an alcohol by reducing agents like sodium borohydride .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
Comparison: Benzaldehyde, 2-(hydroxymethyl)-3-methoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
878282-44-1 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
HWQPMOIAGCFYGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


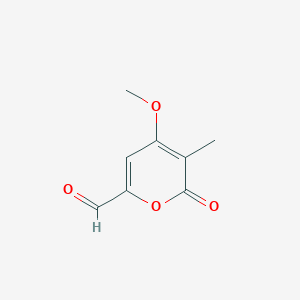
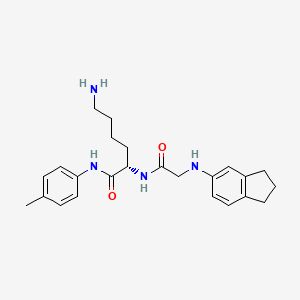

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
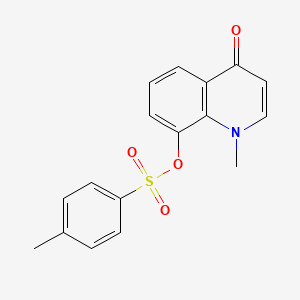
![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
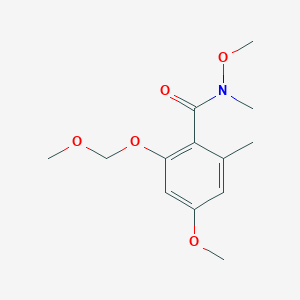

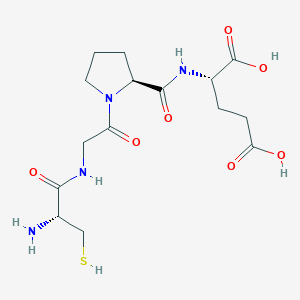
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
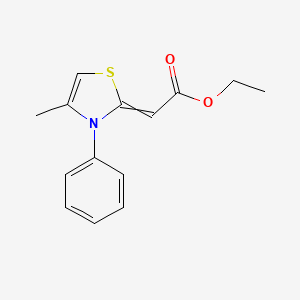
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
